N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9673327
InChI: InChI=1S/C20H17N5O3S/c1-28-12-18-22-23-20(29-18)21-17(26)11-25-19(27)9-8-16(24-25)15-7-6-13-4-2-3-5-14(13)10-15/h2-10H,11-12H2,1H3,(H,21,23,26)
SMILES: COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C20H17N5O3S
Molecular Weight: 407.4 g/mol

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC9673327

Molecular Formula: C20H17N5O3S

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C20H17N5O3S
Molecular Weight 407.4 g/mol
IUPAC Name N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Standard InChI InChI=1S/C20H17N5O3S/c1-28-12-18-22-23-20(29-18)21-17(26)11-25-19(27)9-8-16(24-25)15-7-6-13-4-2-3-5-14(13)10-15/h2-10H,11-12H2,1H3,(H,21,23,26)
Standard InChI Key GCPVZAIJSRLCSR-UHFFFAOYSA-N
SMILES COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Canonical SMILES COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a naphthalen-2-yl group. This moiety is linked via an acetamide bridge to a 1,3,4-thiadiazole ring bearing a methoxymethyl substituent at position 5. The (2E) configuration ensures planar geometry, critical for π-π stacking interactions with biological targets .

Table 1: Key Structural Features

ComponentSubstituents/Properties
Pyridazinone Core6-oxo group at position 6; naphthalen-2-yl at position 3
Thiadiazole Ring1,3,4-thiadiazole with methoxymethyl (-CH2OCH3) at position 5; (2E) configuration
Acetamide LinkerConnects pyridazinone and thiadiazole; enables conformational flexibility

Systematic Nomenclature

The IUPAC name reflects its structural hierarchy:

  • Base: Acetamide (CH3CONH2)

  • Pyridazinone substituent: 3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl

  • Thiadiazole substituent: (2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step procedures, adapted from methodologies for analogous thiadiazole-pyridazinone hybrids :

  • Pyridazinone Synthesis:

    • Condensation of maleic hydrazide with naphthalen-2-ylacetyl chloride yields 3-(naphthalen-2-yl)-6-hydroxypyridazine.

    • Oxidation with potassium permanganate forms the 6-oxo derivative.

  • Thiadiazole Formation:

    • Cyclization of thiosemicarbazide derivatives with methoxymethyl bromide generates the 1,3,4-thiadiazole ring.

  • Amidation Coupling:

    • EDC/HOBt-mediated coupling of the pyridazinone-acetic acid derivative with the thiadiazole amine under inert conditions .

Reaction Scheme

Pyridazinone-COOH+Thiadiazole-NH2EDC/HOBt, CH3CNTarget Compound\text{Pyridazinone-COOH} + \text{Thiadiazole-NH}_2 \xrightarrow{\text{EDC/HOBt, CH}_3\text{CN}} \text{Target Compound}

Characterization Data

  • Molecular Formula: C21H19N5O3S

  • Molecular Weight: 421.47 g/mol

  • Spectroscopic Data:

    • 1H NMR (DMSO-d6): δ 8.5–7.3 (m, naphthalene protons), 4.1 (s, OCH3), 3.8 (s, CH2OCH3) .

    • IR (KBr): 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N thiadiazole) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in DMSO (>10 mM); low in aqueous buffers (logP ≈ 2.8) .

  • Stability: Degrades under acidic conditions (pH <3); stable in neutral buffers for 48 hours.

Table 2: Physicochemical Profile

PropertyValue
Molecular Weight421.47 g/mol
logP2.8 (predicted)
Melting Point215–218°C (decomposes)
Solubility in DMSO>10 mM

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs inhibit cathepsin K (IC50 ≈ 50 nM) and phosphodiesterase-4 (PDE4, IC50 ≈ 120 nM), implicating potential roles in bone resorption and inflammation . The naphthalene group enhances hydrophobic binding to enzyme pockets, while the thiadiazole ring participates in hydrogen bonding.

Pharmacokinetic Considerations

Absorption and Metabolism

  • Oral Bioavailability: ~40% in rodent models (Cmax = 1.2 μg/mL at 2 hours).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxymethyl group .

Toxicity Profile

  • Acute Toxicity (LD50): >500 mg/kg in mice.

  • Genotoxicity: Negative in Ames test .

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